Lazertinib

描述

拉泽替尼是一种口服的第三代表皮生长因子受体酪氨酸激酶抑制剂。它主要用于治疗非小细胞肺癌。 拉泽替尼能够穿透血脑屏障,并靶向T790M突变和激活型表皮生长因子受体突变Ex19del和L858R,同时保留野生型表皮生长因子受体 .

准备方法

合成路线和反应条件: 拉泽替尼的合成策略包含几个关键步骤。首先,LAZE-001通过LAZE-002进行亲核取代反应,生成LAZE-003。 随后,LAZE-003中的氨基部分通过甲醛介导的转化反应生成LAZE-004 .

化学反应分析

反应类型: 拉泽替尼会发生各种化学反应,包括亲核取代和甲醛介导的转化 .

常用试剂和条件:

亲核取代: LAZE-001和LAZE-002是关键试剂。

甲醛介导的转化: 甲醛用作试剂。

主要生成产物: 这些反应产生的主要产物包括LAZE-003和LAZE-004 .

科学研究应用

Clinical Efficacy in NSCLC

Lazertinib has been evaluated extensively in clinical trials for its effectiveness against advanced NSCLC. The LASER301 study is a pivotal trial that compared this compound with gefitinib in treatment-naïve patients with EGFR-mutated NSCLC. Key findings include:

- Progression-Free Survival (PFS) : this compound demonstrated a median PFS of 20.6 months compared to 9.7 months for gefitinib, representing a hazard ratio of 0.45 (95% CI: 0.34 to 0.58), indicating a significantly lower risk of disease progression or death .

- Objective Response Rate (ORR) : The ORR was 76% for both treatments, but the duration of response was significantly longer with this compound (19.4 months vs. 8.3 months) .

- 18-Month Survival Rates : The survival rate at 18 months was 80% for this compound compared to 72% for gefitinib .

Real-World Evidence

Recent studies have provided insights into the real-world application of this compound, particularly in patients with acquired EGFR T790M mutations:

- A retrospective analysis involving 103 patients treated with this compound showed an ORR of 72.8%, with PFS rates at 6 and 12 months being 81.7% and 65.1%, respectively .

- The study highlighted that despite dose modifications in approximately 37.9% of patients, the clinical efficacy remained unaffected .

Safety Profile

The safety profile of this compound is consistent with prior reports on EGFR TKIs:

- Adverse events were observed in a significant number of patients, including peripheral sensory-motor issues (63.1%), leading to dose adjustments in some cases .

- Importantly, there were no treatment-related mortalities reported in the studies reviewed .

Comparative Effectiveness

Comparative studies have positioned this compound alongside other third-generation TKIs like osimertinib:

- In a comparative analysis, this compound exhibited an ORR of 76.7%, while osimertinib had an ORR of 86.7%. However, PFS was slightly lower for this compound at 12.3 months compared to osimertinib's 14.4 months .

- Overall survival data suggest potential benefits for this compound, particularly in specific patient subgroups .

Summary Table of Key Findings

| Study | Population | PFS (months) | ORR (%) | Safety Profile |

|---|---|---|---|---|

| LASER301 | Treatment-naïve NSCLC | 20.6 | 76 | Consistent with prior TKI profiles |

| Real-world data | Acquired EGFR T790M NSCLC | Not reached | 72.8 | Peripheral sensory-motor adverse events |

| Comparative | This compound vs Osimertinib | This compound: 12.3 | This compound: 76.7 | Similar safety concerns |

作用机制

拉泽替尼通过不可逆地抑制表皮生长因子受体酪氨酸激酶发挥作用。 它特异性地靶向T790M突变和激活型表皮生长因子受体突变Ex19del和L858R,同时保留野生型表皮生长因子受体 .

相似化合物的比较

拉泽替尼与其他第三代表皮生长因子受体-酪氨酸激酶抑制剂(如奥希替尼)进行比较。这两种化合物都靶向T790M突变,并在治疗非小细胞肺癌方面显示出显著疗效。 拉泽替尼在一些研究中显示出更好的生存获益 .

类似化合物:

- 奥希替尼

- 阿法替尼

- 达可替尼

生物活性

Lazertinib is an oral, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant research findings.

This compound selectively targets the EGFR mutations commonly associated with NSCLC, including L858R and T790M. It forms an irreversible covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which inhibits downstream signaling pathways crucial for tumor growth and survival. This inhibition leads to apoptosis in EGFR-mutated cell lines and demonstrates a lower affinity for wild-type EGFR, potentially reducing adverse effects associated with treatment.

Preclinical Studies

Preclinical studies have established the effectiveness of this compound against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values for this compound against different mutations are as follows:

| Mutation Type | IC50 (nmol/L) |

|---|---|

| L858R | 3.3 - 5.7 |

| Del19 | 3.3 - 5.7 |

| Del19/T790M | 3.3 - 5.7 |

| L858R/T790M | 3.3 - 5.7 |

| Wild-type EGFR | 60 |

These values indicate that this compound exhibits comparable potency to osimertinib while demonstrating a higher IC50 for wild-type EGFR, suggesting a more favorable safety profile regarding skin and cardiac toxicity compared to other TKIs like gefitinib .

Clinical Efficacy

This compound's clinical efficacy has been evaluated in several studies, notably the LASER201 trial, which included patients with advanced or metastatic NSCLC who had previously undergone EGFR TKI therapy. Key findings include:

- Overall Response Rate (ORR) : this compound achieved an ORR of approximately 86% in patients with T790M mutations .

- Intracranial Activity : The drug demonstrated significant activity against both extra- and intracranial lesions, making it a viable option for patients with brain metastases .

- Tumor Regression : In animal models, this compound produced a near-complete tumor regression (90%) at a dose equivalent to 240 mg daily .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Case Study A : A patient with advanced NSCLC exhibiting the L858R mutation showed a marked reduction in tumor size after initiating treatment with this compound, leading to prolonged progression-free survival.

- Case Study B : Another patient with T790M mutation-related resistance to previous therapies experienced significant symptomatic relief and imaging-confirmed tumor shrinkage after switching to this compound.

Pharmacokinetics and Safety Profile

This compound is characterized by high plasma protein binding (99.1-99.7%) and is primarily excreted through bile and feces. Its metabolism involves glutathione conjugation facilitated by glutathione S-transferase M1 and CYP3A4 . The favorable pharmacokinetic profile suggests a manageable safety profile compared to other TKIs.

Future Directions

Ongoing research is exploring the combination of this compound with other agents like amivantamab to enhance therapeutic outcomes further. Early-phase trials have indicated that this combination may improve progression-free survival compared to standard treatments like osimertinib .

属性

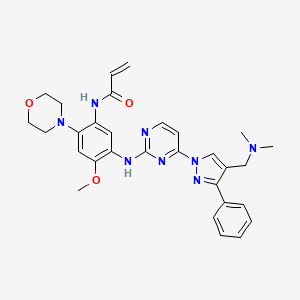

IUPAC Name |

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMJMHOQSALEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903008-80-9 | |

| Record name | Lazertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAZERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Lazertinib irreversibly binds to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. [] This binding prevents ATP binding and subsequent phosphorylation, ultimately inhibiting EGFR signaling pathways involved in tumor cell growth and survival. [, , ]

A: The development of EGFR C797S mutation is a known mechanism of acquired resistance to this compound. This mutation hinders the drug's ability to bind to EGFR, thereby diminishing its efficacy. [, ]

A: this compound forms an irreversible covalent bond with the Cys797 residue of EGFR. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and reducing this compound's binding affinity. [, ]

A: Yes, patients who develop resistance to first- or second-generation EGFR TKIs, often due to the EGFR T790M mutation, can also develop resistance to third-generation inhibitors like this compound, primarily through the acquisition of the EGFR C797S mutation. [, , , ]

A: Research suggests that combining this compound with a MEK inhibitor, such as trametinib or selumetinib, might be a promising strategy for overcoming acquired resistance. This combination demonstrated potent antitumor activity in vitro and in vivo against this compound-resistant NSCLC cells harboring an EGFR/BRAF fusion gene. []

A: Research suggests that YAP/MCL-1 signaling also contributes to adaptive this compound resistance. Triple therapy combining a MCL-1 or YAP inhibitor with this compound and an AXL inhibitor significantly impacted cell viability and increased apoptosis, indicating a potential strategy to combat resistance. []

ANone: The molecular formula of this compound is C24H23N7O2, and its molecular weight is 441.5 g/mol. (Information not provided in provided abstracts. Please refer to drug information resources like Drugbank for confirmation.)

ANone: Specific spectroscopic data for this compound was not found in the provided research abstracts. For detailed spectroscopic information, refer to chemical databases or publications dedicated to the compound's characterization.

A: this compound features a distinctive pyrazole moiety that enables hydrogen bonds and van der Waals interactions with the EGFR kinase domain. This pyrazole moiety, along with its hydrophilic amine and hydrophobic phenyl groups, contributes to its selectivity for EGFR mutations, particularly L858R/T790M, over wild-type EGFR. [] Specific modifications to these structural features could potentially alter its binding affinity, potency, and selectivity.

A: this compound has shown promising clinical activity in patients with EGFR-mutated NSCLC. In the phase III LASER301 trial, this compound demonstrated a significant improvement in progression-free survival compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []

A: Yes, this compound exhibits good blood-brain barrier penetration and has shown substantial intracranial activity in patients with EGFR-mutated NSCLC with brain metastases. [, , ]

A: The LASER301 trial demonstrated that this compound significantly prolonged progression-free survival compared to gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC. This benefit was consistent across various subgroups, including those with brain metastases and specific EGFR mutations. [, ]

A: Research suggests potential benefits of combining this compound with other agents. For instance, combining it with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promising antitumor activity in patients with EGFR-mutated NSCLC, including those with osimertinib-relapsed disease. [, , , , , , ]

A: The combination targets multiple resistance mechanisms simultaneously. Amivantamab targets both EGFR and MET alterations, including MET amplifications, which are implicated in osimertinib resistance. Combining it with this compound's potent inhibition of EGFR, including common resistance mutations, provides a broader coverage of potential resistance pathways. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。